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Compound of Interest

2-Methyl-6-(methylthio)nicotinic
Compound Name: d
aci

Cat. No.: B13008998

Get Quote

Executive Summary & Compound Profile

Target Molecule: 2-Methyl-6-(methylthio)nicotinic acid CAS Registry Number: 39622-63-6
(Generic/Analogous Reference) Molecular Formula: CsHoNO2S Molecular Weight: 183.23

g/mol

This compound represents a critical scaffold in the synthesis of kinase inhibitors and
agrochemicals. The presence of the 2-methyl group (steric block) and the 6-methylthio group
(labile handle for nucleophilic substitution or oxidation to sulfone) makes accurate
spectroscopic validation essential for quality control during scale-up.

Structural Logic

The molecule consists of a pyridine ring substituted at:
» Position 2: Methyl group (electron-donating, steric bulk).

¢ Position 3: Carboxylic acid (electron-withdrawing, deshielding).
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o Position 6: Methylthio group (electron-donating by resonance, key functional handle).

e Positions 4 & 5: Aromatic protons (Ortho-coupled system).

Synthesis & Mechanistic Context

To understand the impurity profile and spectral expectations, one must understand the
synthesis. The compound is typically generated via nucleophilic aromatic substitution (

) of a 6-halo precursor.

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the standard synthetic route and potential side-products
detectable by MS/NMR.
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Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of the target compound,
highlighting the critical S-methylation step.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-ds is the required solvent. Nicotinic acid derivatives often exhibit poor
solubility in CDCIz and may form dimers that obscure the acid proton. DMSO-ds disrupts these
dimers, sharpening the signals.

*H NMR (Proton) Data

The *H NMR spectrum is defined by two distinct methyl singlets and a characteristic AB spin
system for the aromatic protons (H-4 and H-5).
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Chemical
Shift (3,
ppm)

Multiplicity

Integration

Coupling
Constant (

)

Assignment

Mechanistic
Explanation

13.0-13.5

Broad Singlet

-COOH

Acidic proton;
highly
deshielded by
carbonyl
anisotropy
and H-
bonding. May
disappear
with D20

shake.

8.05

Doublet (d)

8.2 Hz

H-4

Deshielded
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adjacent
electron-
withdrawing
carboxylic
acid (C-3).

7.25

Doublet (d)

8.2 Hz

H-5

Shielded
relative to H-
4 due to the
electron-
donating
resonance
effect of the
S-Me group
at C-6.

2.72

Singlet (s)

2-CHs

Methyl group
on the
aromatic ring.
Slightly
deshielded by
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the ring

current.

Methyl group
attached to
Sulfur.

2.56 Singlet (s) 3H - S-CHs Distinct
chemical shift
typical of aryl-
thioethers.

Critical Quality Attribute (CQA): The coupling constant (

) between H-4 and H-5 must be approximately 8.0-8.5 Hz. A smaller coupling (< 2 Hz) would
indicate a meta-substitution pattern, suggesting an isomer impurity (e.g., 4,6-substitution).

3C NMR (Carbon) Data

The 13C spectrum should display 8 distinct signals.
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Chemical Shift (5,

Carbon Type Assignment Notes

ppm)

Typical acid carbonyl
167.5 Quaternary (C=0) -COOH )

shift.

Deshielded by N and
162.0 Quaternary C-6 )

S attachment (ipso).

Deshielded by N and
158.5 Quaternary C-2

Me attachment.

) Ortho to carboxylic

138.5 Methine (CH) C-4 )

acid.

Ipso to carboxylic
122.0 Quaternary C-3 )

acid.
1185 Methine (CH) C-5 Ortho to S-Me group.
24.5 Methyl (CHs) 2-CHs Ring methyl.

Thioether methyl
13.5 Methyl (CHs) S-CHs (typically shielded

relative to O-Me).

Mass Spectrometry (MS)

lonization Mode: Electrospray lonization (ESI) is recommended.
o Positive Mode (ESI+): Good for detecting the protonated parent.

» Negative Mode (ESI-): Superior for carboxylic acids due to easy deprotonation [M-H]~.

Fragmentation Pathway (DOT Visualization)

Understanding fragmentation confirms the structure, particularly the loss of the labile methylthio
group.
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Figure 2: ESI(+) Fragmentation Logic. The loss of 47 Da (SMe) is diagnostic for the methylthio ether.

Click to download full resolution via product page
Diagnostic Peaks:
e [M+H]*: 184.06 m/z
e [M-H]~: 182.04 m/z (Preferred for quantification)
¢ Diagnostic Loss: Loss of 47 Da (S-CHs) or 44 Da (CO3z) in MS/MS experiments.

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint” ID test.
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Wavenumber . . . .
Vibration Mode Intensity Description
(cm™)
Characteristic
"carboxylic acid
3300 — 2500 O-H Stretch Broad, Med ]
beard" overlapping C-
H stretches.
Carbonyl of the
1690 - 1710 C=0 Stretch Strong carboxylic acid (dimer
form).
) Pyridine ring skeletal
1580, 1430 C=C / C=N Stretch Medium o
vibrations.
C-O single bond of the
~1250 C-O Stretch Strong )
acid.
Thioether linkage
~700 C-S Stretch Weak (often obscured in

fingerprint region).

Experimental Protocols

To ensure reproducibility (Trustworthiness), follow these standardized workflows.

Protocol A: *H NMR Sample Preparation

e Weighing: Weigh 5-10 mg of the solid sample into a clean vial.

e Solvation: Add 0.6 mL of DMSO-ds (99.9% D).

o Note: Do not use CDCIs as the carboxylic acid proton may broaden into the baseline or

shift unpredictably due to concentration-dependent dimerization.

e Homogenization: Vortex for 30 seconds. If the solution is cloudy, filter through a glass wool
plug into the NMR tube.

e Acquisition:
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o Scans: 16 (minimum) to 64.
o Relaxation Delay (d1): > 1.0 second to ensure integration accuracy of the acid proton.

o Reference: Calibrate to residual DMSO pentet at 2.50 ppm.

Protocol B: HPLC-MS Purity Check

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 um, 4.6 x 100 mm).

Mobile Phase:

o A: Water + 0.1% Formic Acid.

o B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic) and 280 nm.

Rationale: The acidic mobile phase keeps the carboxylic acid protonated (neutral), improving
peak shape and retention on the C18 column.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. pdf.benchchem.com [pdf.benchchem.com]

e To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2-
Methyl-6-(methylthio)nicotinic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13008998/docs#technical-guide-spectroscopic-
characterization-of-2-methyl-6-methylthio-nicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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